Methoxy(dimethyl)alumane
Description
Methoxy(dimethyl)alumane is an organoaluminum compound characterized by a central aluminum atom bonded to two methyl groups and one methoxy group. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reactivity .
Properties
CAS No. |
6063-88-3 |
|---|---|
Molecular Formula |
C3H9AlO |
Molecular Weight |
88.08 g/mol |
IUPAC Name |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
InChI Key |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Al](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:
Al(CH3)3+CH3OH→Al(CH3)2OCH3+CH4
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. Industrial production may also involve additional purification steps to remove any impurities that could affect the performance of the compound in its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
Scientific Research Applications
Methoxy(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methoxy(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The compound can interact with molecular targets through coordination bonds, leading to the formation of new chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituents on the aluminum center critically influence reactivity. A comparison of key analogs is summarized below:
- Methoxy vs. Ethoxy : this compound’s smaller –OCH₃ group likely confers higher Lewis acidity compared to ethoxy(diethyl)alumane, where bulkier –OCH₂CH₃ groups hinder electron-pair donation .
- Methoxy vs. Chloro : Chloro(dimethyl)alumane’s –Cl substituent enhances electrophilicity, making it more reactive in alkylation reactions compared to methoxy derivatives .
- Hydroxyl vs. Methoxy: Dimethylaluminum hydroxide undergoes methane elimination to form methylaluminoxane (MAO), whereas this compound may participate in methylation via methoxy group transfer .
Thermochemical Behavior and Reaction Pathways
- Methane Elimination: Dimethylaluminum hydroxide eliminates CH₄ to form aluminoxanes, a process critical in MAO synthesis . This compound, with a methoxy group, may instead undergo methanol elimination or act as a methylating agent in C–C bond formation (analogous to surface methoxy species in zeolite catalysis ).
- Methylation Potential: Methoxy groups in organoaluminum compounds can transfer methyl groups to substrates. For example, methoxy species on zeolites methylate dimethyl ether to form C–C bonds . This compound likely exhibits similar reactivity, contrasting with chloro(dimethyl)alumane, which facilitates chloride displacement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
